Kv1.3 vs. KCa1.1 Selectivity: Kaliotoxin-1 Exhibits >2400-Fold Discrimination Unmatched by Charybdotoxin or Iberiotoxin
Kaliotoxin-1 demonstrates a striking functional divergence from its structural homologs in its ability to discriminate between voltage-gated (Kv1.3) and calcium-activated (KCa1.1) potassium channels. The Kv1.3/KCa1.1 affinity ratio for kaliotoxin-1 is approximately 2400-fold (0.65 nM vs. 1560 nM), representing a selectivity window that is fundamentally different from both iberiotoxin and charybdotoxin [1][2]. Iberiotoxin, sharing 68% sequence identity with charybdotoxin, blocks KCa1.1 channels with high affinity (Kd ~1 nM) but does not block Kv1.3 channels at relevant concentrations, making it unsuitable for studies requiring Kv1.3 targeting [3]. Charybdotoxin, by contrast, blocks both KCa1.1 (Kd ~2.1 nM) and Kv1.3 (Kd = 2.6 nM) with similarly high potency, precluding clean pharmacological isolation of either channel type [4]. Kaliotoxin-1 occupies a functionally unique intermediate position: potent Kv1.3 blockade combined with weak KCa1.1 activity, enabling Kv1.3-specific interrogation in systems co-expressing both channel types .
| Evidence Dimension | Kv1.3/KCa1.1 selectivity ratio (lower ratio indicates better Kv1.3 selectivity over KCa1.1) |
|---|---|
| Target Compound Data | Kv1.3 Kd = 0.65 nM; KCa1.1 Ki = 1560 nM; Ratio ≈ 1:2400 (0.00042) |
| Comparator Or Baseline | Charybdotoxin: Kv1.3 Kd = 2.6 nM, KCa1.1 Kd = 2.1 nM, Ratio ≈ 1.2:1; Iberiotoxin: KCa1.1 Kd ~1 nM, Kv1.3: no block at relevant concentrations |
| Quantified Difference | Kaliotoxin-1 Kv1.3/KCa1.1 selectivity is approximately 2000-fold greater than charybdotoxin; kaliotoxin-1 provides Kv1.3 blockade whereas iberiotoxin provides none |
| Conditions | Binding affinity and inhibition constants derived from radioligand displacement assays and electrophysiological recordings on cloned channels expressed in heterologous systems |
Why This Matters
For procurement decisions in T cell immunology or neuroinflammatory disease models where Kv1.3 is the therapeutic target and KCa1.1 represents a confounding variable, kaliotoxin-1 recombinant provides a selectivity profile that neither iberiotoxin nor charybdotoxin can approximate.
- [1] Wikipedia (Deutsch). Kaliotoxin 1. Wikimedia Foundation. View Source
- [2] Alomone Labs. Kaliotoxin-1 Product Datasheet (STK-370). Alomone Labs, Jerusalem, Israel. View Source
- [3] Giangiacomo KM, Garcia ML, McManus OB, Kaczorowski GJ. Synthetic charybdotoxin-iberiotoxin chimeric peptides define toxin binding sites on calcium-activated and voltage-dependent potassium channels. Biochemistry. 1993;32(9):2363-2370. View Source
- [4] GLPBIO. Charybdotoxin (trifluoroacetate salt) Product Datasheet (GC43235). GLPBIO. View Source
